molecular formula C16H21N B1254153 1-(4-Phenylcyclohex-1-enyl)pyrrolidine CAS No. 28125-94-2

1-(4-Phenylcyclohex-1-enyl)pyrrolidine

Cat. No.: B1254153
CAS No.: 28125-94-2
M. Wt: 227.34 g/mol
InChI Key: HQQSDGOHMXJXCY-UHFFFAOYSA-N
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Description

1-(4-Phenylcyclohex-1-enyl)pyrrolidine, also known as this compound, is a useful research compound. Its molecular formula is C16H21N and its molecular weight is 227.34 g/mol. The purity is usually 95%.
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Properties

CAS No.

28125-94-2

Molecular Formula

C16H21N

Molecular Weight

227.34 g/mol

IUPAC Name

1-(4-phenylcyclohexen-1-yl)pyrrolidine

InChI

InChI=1S/C16H21N/c1-2-6-14(7-3-1)15-8-10-16(11-9-15)17-12-4-5-13-17/h1-3,6-7,10,15H,4-5,8-9,11-13H2

InChI Key

HQQSDGOHMXJXCY-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CCC(CC2)C3=CC=CC=C3

Canonical SMILES

C1CCN(C1)C2=CCC(CC2)C3=CC=CC=C3

Synonyms

1-(4-phenyl-cyclohex-1-enyl)-pyrrolidine

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

36.8 g (0.517 mole) of pyrrolidine dissolved in 170 ml of n-hexane were added dropwise to 30.0 g (0.172 mole) of 4-phenylcyclohexanone dissolved in 860 ml of n-hexane, and the solution was cooled to 0° C. in an ice bath. 18.0 g (0.095 mole) of titanium tetrachloride dissolved in 140 ml of n-hexane were added dropwise within one hour at 0° C.-10° C., stirred for a further two hours at RT, following which the suspension was filtered. The filtrate was concentrated by evaporation on a rotary evaporator (500 to 10 mbar), and the remaining oil was purified by distillation at a pressure of less than 1 mbar; the main fraction boiled at 135° C. 22.2 of crude product were obtained, which on account of incomplete conversion underwent, in the cold, the addition of 27.2 g (0.379 mole) of pyyrolidine dissolved in 125 ml of n-hexane and 13.1 g (0.069 mole) of titanium tetrachloride dissolved in 140 ml of n-hexane, and the mixture was then heated under reflux for two hours. 20.2 g of 1-(4-phenylcyclohex-1-enyl)pyrrolidine (51.7% of theory) were obtained in this way.
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36.8 g
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30 g
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860 mL
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125 mL
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140 mL
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